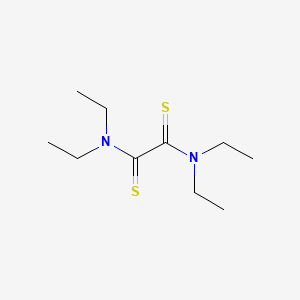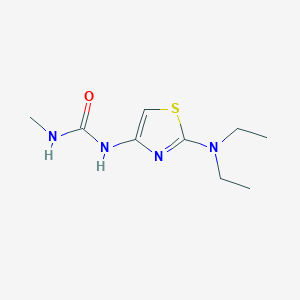
N,N-Dimethyl-2-(pyrrolidin-1-yl)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Pyrrolidineethanamine, N,N-dimethyl- is a chemical compound with the molecular formula C8H18N2. It is known for its applications in various fields, including chemistry, biology, and industry. The compound is characterized by the presence of a pyrrolidine ring attached to an ethanamine chain, with two methyl groups attached to the nitrogen atom of the ethanamine chain.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Pyrrolidineethanamine, N,N-dimethyl- can be synthesized through several methods. One common method involves the reaction of pyrrolidine with N,N-dimethylaminoethyl chloride under basic conditions. The reaction typically takes place in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods: In industrial settings, the production of 1-Pyrrolidineethanamine, N,N-dimethyl- often involves large-scale reactions using similar synthetic routes. The process may include additional steps such as purification and distillation to obtain the compound in high purity. Industrial production methods are designed to optimize yield and minimize the formation of by-products.
Chemical Reactions Analysis
Types of Reactions: 1-Pyrrolidineethanamine, N,N-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert the compound into secondary or primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as halides, cyanides, and thiolates can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of amine oxides.
Reduction: Formation of secondary or primary amines.
Substitution: Formation of substituted amines with various functional groups.
Scientific Research Applications
1-Pyrrolidineethanamine, N,N-dimethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of biological processes and as a precursor for the synthesis of biologically active molecules.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other industrial compounds.
Mechanism of Action
The mechanism of action of 1-Pyrrolidineethanamine, N,N-dimethyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and modulating their activity. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation, depending on the specific application and target.
Comparison with Similar Compounds
1-Pyrrolidineethanamine, N,N-dimethyl- can be compared with other similar compounds such as:
1-Pyrrolidineethanamine: Lacks the dimethyl groups, resulting in different chemical properties and reactivity.
N,N-Dimethylethanamine: Lacks the pyrrolidine ring, leading to different biological and chemical behavior.
N-Methylpyrrolidine: Contains only one methyl group, affecting its reactivity and applications.
The uniqueness of 1-Pyrrolidineethanamine, N,N-dimethyl- lies in its specific structure, which combines the properties of both the pyrrolidine ring and the dimethylamino group, making it versatile for various applications.
Properties
CAS No. |
19155-00-1 |
|---|---|
Molecular Formula |
C8H18N2 |
Molecular Weight |
142.24 g/mol |
IUPAC Name |
N,N-dimethyl-2-pyrrolidin-1-ylethanamine |
InChI |
InChI=1S/C8H18N2/c1-9(2)7-8-10-5-3-4-6-10/h3-8H2,1-2H3 |
InChI Key |
QIWOPTPFRIJINT-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCN1CCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



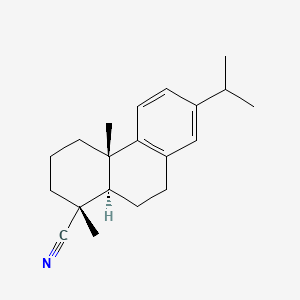
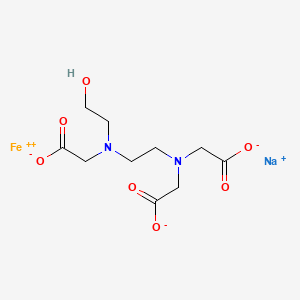
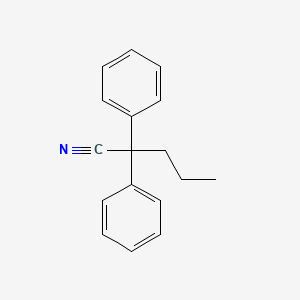
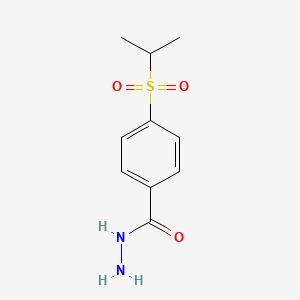

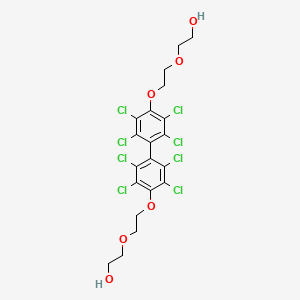
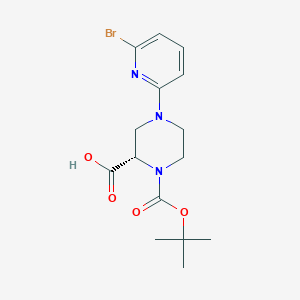
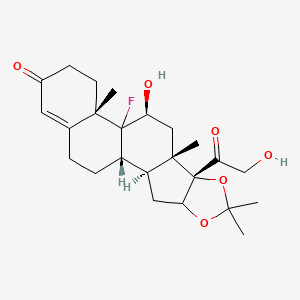

![diethyl-[2-[(2-pentoxyphenyl)carbamoyloxy]propyl]azanium;chloride](/img/structure/B13731365.png)

